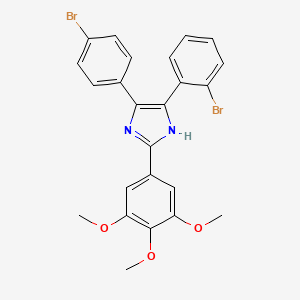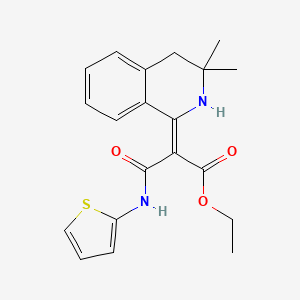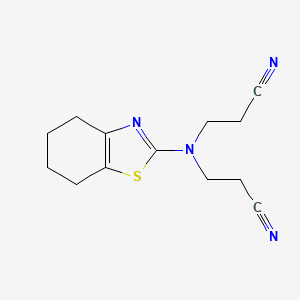
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as EIPA, belongs to the class of amiloride analogs and has been studied extensively for its ability to inhibit various ion channels and transporters.
作用机制
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting ion channels and transporters. The compound has been shown to block the Na+/H+ exchanger by binding to the extracellular domain of the protein. It also inhibits the Na+/K+/2Cl- cotransporter by blocking the chloride binding site. Additionally, this compound has been shown to increase the open probability of the CFTR channel by stabilizing the open state of the protein.
Biochemical and Physiological Effects:
The inhibition of ion channels and transporters by this compound has several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting intracellular pH regulation. In cystic fibrosis, this compound has been shown to increase chloride secretion by the CFTR channel, leading to improved mucus clearance. In hypertension, the compound has been shown to inhibit the Na+/H+ exchanger, leading to decreased intracellular sodium and water retention.
实验室实验的优点和局限性
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and stability. It also has a well-characterized mechanism of action, making it an ideal tool for studying ion channels and transporters. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the compound's effects on ion channels and transporters in different cell types and tissues need to be further explored to fully understand its pharmacological effects. Finally, the development of new drug delivery systems for this compound could improve its bioavailability and reduce potential toxicity.
合成方法
The synthesis of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-ethylphenylamine with 1-naphthylamine to form the intermediate compound. The intermediate compound is then reacted with phenylsulfonyl chloride in the presence of a base to produce the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and hypertension. The compound has been shown to inhibit various ion channels and transporters, including the Na+/H+ exchanger, the Na+/K+/2Cl- cotransporter, and the cystic fibrosis transmembrane conductance regulator (CFTR). These ion channels and transporters play a critical role in the pathophysiology of these diseases, making this compound a promising therapeutic agent.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-2-20-11-7-9-18-25(20)28(32(30,31)22-14-4-3-5-15-22)19-26(29)27-24-17-10-13-21-12-6-8-16-23(21)24/h3-18H,2,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXVIVKWIQXMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)


![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)